An In-depth Technical Guide to the Chemical Structure of Thiosildenafil
An In-depth Technical Guide to the Chemical Structure of Thiosildenafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosildenafil is a potent synthetic compound of significant interest in the fields of medicinal chemistry and pharmacology. It is a structural analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil, which is the active ingredient in Viagra®.[1] The defining structural feature of Thiosildenafil is the substitution of the carbonyl oxygen atom in the pyrimidinone ring of Sildenafil with a sulfur atom, forming a thioketone. This modification has implications for its chemical properties, biological activity, and analytical profile.
This technical guide provides a comprehensive overview of the chemical structure of Thiosildenafil, including its synthesis, analytical characterization, and mechanism of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or encountering this compound. Of note, Thiosildenafil has often been identified as an undeclared adulterant in herbal supplements marketed for sexual enhancement, underscoring the importance of its accurate identification and characterization for regulatory and safety purposes.[2]
Chemical Identity and Nomenclature
A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and regulatory compliance. This section provides the key identifiers for Thiosildenafil.
| Identifier | Value | Source |
| IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | [3] |
| Canonical SMILES | CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | [3] |
| InChI | InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32) | [3] |
| InChIKey | LJUBVCQVNMLSTQ-UHFFFAOYSA-N | [3] |
| Molecular Formula | C22H30N6O3S2 | [3] |
| Molecular Weight | 490.6 g/mol | [3] |
| CAS Number | 479073-79-5 | [3] |
| Synonyms | Sulfosildenafil, Sildenafil thione | [3] |
Synthesis of Thiosildenafil
The synthesis of Thiosildenafil is not as extensively documented in peer-reviewed literature as that of its parent compound, Sildenafil. However, a logical and reported synthetic route involves the thionation of Sildenafil. This transformation can be achieved using various thionating agents, with phosphorus pentasulfide (P₂S₅) in pyridine being a cited method.[4]
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-stage process, starting from commercially available precursors to first synthesize Sildenafil, followed by the thionation to yield Thiosildenafil.
Experimental Protocol: Thionation of Sildenafil
The following protocol is a representative procedure for the thionation of Sildenafil to Thiosildenafil based on established chemical transformations.[4]
Materials:
-
Sildenafil
-
Phosphorus pentasulfide (P₂S₅)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Sildenafil (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add phosphorus pentasulfide (P₂S₅) (0.5 equivalents) portion-wise. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and carefully quench it by pouring it into a beaker of ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Thiosildenafil by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield Thiosildenafil as a solid.
Analytical Characterization
The structural elucidation and confirmation of Thiosildenafil rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Representative ¹H NMR Data (in DMSO-d₆): The proton NMR spectrum of Thiosildenafil would be expected to show characteristic signals for the propyl, ethoxy, methylpiperazine, and aromatic protons, similar to Sildenafil.
Representative ¹³C NMR Data: The most notable feature in the ¹³C NMR spectrum of Thiosildenafil is the chemical shift of the thione carbon (C=S), which is expected to be in the range of 170-180 ppm. This is a significant downfield shift compared to the carbonyl carbon (C=O) of Sildenafil, which typically appears around 160 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification of Thiosildenafil, particularly in complex matrices such as dietary supplements. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly employed.
Fragmentation Pattern: A prominent fragmentation pathway observed in the collision-induced dissociation (CID) of protonated Thiosildenafil involves the transfer of an alkyl group from the piperazine nitrogen to the sulfur atom of the thiocarbonyl group.[6] This intramolecular rearrangement is a characteristic feature that aids in its identification.
Key Fragment Ions: Studies on the fragmentation of Thiosildenafil and its analogues have identified common fragment ions that can be used for their characterization.[7]
Other Analytical Techniques
-
Infrared (IR) Spectroscopy: The IR spectrum of Thiosildenafil would show a characteristic C=S stretching vibration, typically in the region of 1250-1020 cm⁻¹, which would be absent in the spectrum of Sildenafil. The C=O stretch in Sildenafil is observed around 1690 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Thiosildenafil exhibits characteristic UV absorption maxima. One report indicates absorption peaks at 226.0 nm.[5]
Mechanism of Action
Thiosildenafil, like its parent compound Sildenafil, is a phosphodiesterase type 5 (PDE5) inhibitor.[5] PDE5 is an enzyme that specifically catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP).
The NO/cGMP Signaling Pathway
The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which results in increased levels of cGMP. This increase in cGMP leads to smooth muscle relaxation and increased blood flow into the penis, resulting in an erection.
By inhibiting PDE5, Thiosildenafil prevents the degradation of cGMP, leading to an accumulation of cGMP in the corpus cavernosum. This results in prolonged smooth muscle relaxation and an enhanced erectile response to sexual stimulation.
Potency and Selectivity
Pharmacology and Toxicology
The pharmacological and toxicological profiles of Thiosildenafil have not been as extensively studied as those of approved drugs like Sildenafil.[9] As an unapproved substance often found in adulterated products, its safety and efficacy in humans have not been established through rigorous clinical trials.[10][11] The side effects are presumed to be similar to those of Sildenafil, given their structural similarity and shared mechanism of action. These can include headaches, flushing, dyspepsia, and visual disturbances.[9] The lack of comprehensive safety data poses a significant health risk to consumers of products containing undeclared Thiosildenafil.
Conclusion
Thiosildenafil is a chemically and pharmacologically significant analogue of Sildenafil. Its defining structural feature, the thione group, imparts distinct properties that are important for its synthesis and analytical identification. While its mechanism of action as a PDE5 inhibitor is understood, a detailed quantitative comparison of its potency and selectivity to Sildenafil requires further investigation. The prevalence of Thiosildenafil as an adulterant in unregulated supplements highlights the critical need for robust analytical methods for its detection and a deeper understanding of its pharmacological and toxicological profile to protect public health. This technical guide provides a foundational understanding of the chemical structure of Thiosildenafil to aid researchers in their scientific endeavors.
References
-
PubChem. Thiosildenafil. National Center for Biotechnology Information. [Link]
-
Wikipedia. Sulfoaildenafil. [Link]
- Mustazza, C., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 89, 103-115.
- Krenzelok, E. P. (2001). Sildenafil: clinical toxicology profile. Clinical toxicology, 39(3), 229-236.
- Gaudiano, M. C., et al. (2007). Identification of thiosildenafil in a health supplement. Journal of pharmaceutical and biomedical analysis, 44(2), 587-590.
- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(4), 365.
- Dunn, P. J. (2005). Synthesis of sildenafil (Viagra®). Green Chemistry, 7(1), 54-58.
-
Sildenafil - StatPearls - NCBI Bookshelf. [Link]
- Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues.
-
PubChem. Sildenafil. National Center for Biotechnology Information. [Link]
- Reepmeyer, J. C., & Woodruff, J. T. (2009). Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(7), 971-978.
- Journal of Food and Drug Analysis. (2010). Isolation and identification of three thio-sildenafil analogues in dietary supplements. Journal of Food and Drug Analysis, 18(4).
- Lai, K. C., et al. (2010). Isolation and identification of three thio-sildenafil analogues in dietary supplements. Journal of Food and Drug Analysis, 18(4), 269-278.
- Morley, J. E. (2002). Sildenafil (Viagra): a 5-year overview. The journal of nutrition, health & aging, 6(5), 325-328.
- Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibition in erectile dysfunction. International journal of impotence research, 16(1), S4-S7.
-
A Facile, Improved Synthesis of Sildenafil and Its Analogues - MDPI. [Link]
-
PDE5 inhibitors: are there differences? - PubMed. [Link]
-
Sildenafil - Wikipedia. [Link]
-
(PDF) Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction - ResearchGate. [Link]
-
HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed. [Link]
-
Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed. [Link]
- Isolation and Identification of New Sildenafil Analogues from Dietary Supplements. Journal of Food and Drug Analysis, 21(4), 363-369.
- Ge, X., et al. (2014). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. In Comprehensive Analytical Chemistry (Vol. 65, pp. 155-197). Elsevier.
- Fink, H. A., et al. (2002). Sildenafil for male erectile dysfunction: a systematic review and meta-analysis. Archives of internal medicine, 162(12), 1349-1360.
-
Pharmacology Review(s) - accessdata.fda.gov. [Link]
- Andersson, K. E. (2011). PDE5 inhibitors–pharmacology and clinical applications 20 years after sildenafil discovery. British journal of pharmacology, 164(6), 1647-1660.
- Krenzelok, E. P. (2001). Sildenafil: clinical toxicology profile. Journal of toxicology. Clinical toxicology, 39(3), 229-236.
-
LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. [Link]
-
Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective - The Pharmaceutical Journal. [Link]
-
Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3 - ResearchGate. [Link]
-
Accurate determination of adulterants in dietary supplements using shotgun high-resolution tandem mass spectrometry - SPCMIB - Université de Toulouse. [Link]
-
Sildenafil: Clinical toxicology profile | Request PDF - ResearchGate. [Link]
- Corbin, J. D., et al. (2002). Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. British journal of pharmacology, 135(1), 133-142.
-
A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens - ROSA P. [Link]
-
Exploring the Multifaceted Potential of Sildenafil in Medicine - MDPI. [Link]
-
PDE5 Inhibitors: Types, How They Work, What They Cost - Healthline. [Link]
-
Sildenafil citrate (oral therapy): Comparison of onset and duration of action of different phosphodiesterase (PDE5) inhibitors - GP Notebook. [Link]
-
IC 50 P values of sildenafil according to analyses by various laboratories. - ResearchGate. [Link]
-
Comparison of phosphodiesterase type 5 (PDE5) inhibitors - PubMed. [Link]
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. iq.usp.br [iq.usp.br]
- 3. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]
- 10. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
